Tridodecyl phosphite chemical structure and properties
Tridodecyl phosphite chemical structure and properties
An In-Depth Technical Guide to Tridodecyl Phosphite: Structure, Properties, and Applications
Introduction
Tridodecyl phosphite (TDDP), also widely known as trilauryl phosphite (TLP), is an organophosphorus compound of significant industrial importance. It functions primarily as a secondary antioxidant and processing stabilizer for a wide range of polymeric materials. As a member of the trialkyl phosphite family, its ability to decompose hydroperoxides—harmful byproducts of oxidative degradation—makes it an indispensable additive for enhancing the longevity and maintaining the integrity of plastics, rubbers, and lubricants.[1] This guide provides a comprehensive technical overview of tridodecyl phosphite, intended for researchers, scientists, and professionals in drug development and polymer chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, mechanism of action, and key applications, grounded in established scientific principles and field-proven insights.
Chemical Identity and Structure
Tridodecyl phosphite is an ester of phosphorous acid, characterized by a central phosphorus atom bonded to three dodecyl groups through oxygen bridges.[2]
Nomenclature and Isomer Clarification: It is crucial to distinguish between different isomers that are sometimes used interchangeably in industrial contexts:
-
Tridodecyl Phosphite (Tri-n-dodecyl phosphite) / Trilauryl Phosphite: This refers to the ester formed from n-dodecanol (lauryl alcohol). Its chemical formula is C₃₆H₇₅O₃P.[3]
-
Triisodecyl Phosphite: This is an isomer with the formula C₃₀H₆₃O₃P, derived from isodecanol.[4][5]
-
Triisotridecyl Phosphite: Another common industrial phosphite stabilizer, this compound has the formula C₃₉H₈₁O₃P and is derived from isotridecanol.[6][7][8]
This guide will focus on tridodecyl phosphite (CAS No. 3076-63-9) .
Chemical Structure: The structure consists of a central phosphorus (III) atom linked to three dodecoxy groups.
Caption: Chemical structure of tridodecyl phosphite.
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tridodecyl phosphite[3] |
| Synonyms | Trilauryl phosphite, Phosphorous acid, tridodecyl ester[3][9] |
| CAS Number | 3076-63-9[3] |
| Molecular Formula | C₃₆H₇₅O₃P[3][10] |
| Molecular Weight | 586.97 g/mol [11] |
| InChI Key | IVIIAEVMQHEPAY-UHFFFAOYSA-N[3][11] |
| SMILES String | CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OCCCCCCCCCCCC[3][10] |
Physicochemical and Spectral Properties
Tridodecyl phosphite is a high molecular weight phosphite, which contributes to its low volatility and high permanence within polymer matrices.[1] Its long alkyl chains render it highly lipophilic, ensuring excellent solubility in organic solvents and polymer melts but poor solubility in water.[2][6]
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | >300°C (decomposes) | [6] |
| Density | 0.89 g/mL at 25°C | [12] |
| Refractive Index (n20/D) | ~1.461 | [12] |
| Flash Point | >200°C | [6] |
| Water Solubility | Insoluble (1.9E-7 g/L at 25°C, calculated) | [13] |
| LogP | 13.2 (indicates high lipophilicity) | [2] |
Spectral Data
-
¹³C NMR: Spectral data for tridodecyl phosphite is available and can be used for structural confirmation.[11] The spectrum would show characteristic peaks for the twelve distinct carbons of the dodecyl chains, with shifts influenced by their proximity to the oxygen atom.
-
³¹P NMR: As an organophosphorus compound, ³¹P NMR is a critical analytical tool. Trialkyl phosphites typically exhibit a characteristic chemical shift in the region of +130 to +140 ppm. Upon oxidation to the corresponding phosphate, this signal shifts significantly to approximately 0 to -20 ppm.
-
FT-IR: The infrared spectrum would be dominated by strong C-H stretching vibrations from the alkyl chains. Key functional group absorptions include P-O-C stretching bands. The absence of a P=O stretch (around 1250-1300 cm⁻¹) confirms the phosphite (P(III)) oxidation state, while the absence of a broad O-H band indicates a lack of hydrolysis.
Synthesis and Manufacturing
The industrial synthesis of tridodecyl phosphite, like other trialkyl phosphites, is typically achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding alcohol, in this case, dodecanol (lauryl alcohol).[14] The reaction is performed in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrochloric acid (HCl) byproduct.[15][16]
Generalized Synthesis Protocol
-
Reactor Setup: A clean, dry, nitrogen-purged reactor is charged with dodecanol and an inert solvent (e.g., toluene or petroleum ether).
-
Addition of Acid Scavenger: A stoichiometric amount of a tertiary amine is added to the reactor.
-
Controlled Addition of PCl₃: Phosphorus trichloride, dissolved in the same inert solvent, is added dropwise to the alcohol/amine mixture under vigorous stirring. The temperature is carefully controlled, often at reduced temperatures, as the reaction is highly exothermic.[16]
-
Reaction Completion: After the addition is complete, the mixture is allowed to react for several hours, sometimes with gentle warming, to ensure full conversion.
-
Filtration: The byproduct, an amine hydrochloride salt, precipitates and is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude tridodecyl phosphite is then purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Caption: Generalized workflow for the synthesis of tridodecyl phosphite.
Mechanism of Action: Secondary Antioxidant
Polymers degrade via a free-radical chain reaction when exposed to heat, UV light, or mechanical stress. This process generates hydroperoxides (ROOH), which are unstable and decompose to form highly reactive radicals (RO• and •OH), propagating further degradation.
Tridodecyl phosphite functions as a secondary antioxidant or hydroperoxide decomposer .[14] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, phosphites prevent chain propagation by converting harmful hydroperoxides into non-radical, stable alcohols in a stoichiometric reaction. In this process, the phosphite ester is oxidized to the corresponding phosphate ester.[14][17]
Reaction: ROOH + P(OR')₃ → ROH + O=P(OR')₃ (Hydroperoxide + Phosphite → Alcohol + Phosphate)
This action is highly synergistic with primary antioxidants. The primary antioxidant scavenges radicals to form hydroperoxides, which are then safely eliminated by the phosphite, preventing them from initiating new degradation chains.[14][18]
Caption: Role of tridodecyl phosphite in halting the polymer degradation cycle.
Industrial Applications
The combination of high molecular weight, low volatility, and excellent compatibility makes tridodecyl phosphite a versatile stabilizer in numerous applications.[2][17]
-
Polymer Stabilization: It is widely used as a processing and heat stabilizer in polymers such as polyvinyl chloride (PVC), polyethylene (PE), polypropylene (PP), acrylonitrile butadiene styrene (ABS), and polyethylene terephthalate (PET).[4][19][20] During high-temperature processing like extrusion, it prevents polymer degradation, reduces gel formation, maintains melt flow consistency, and preserves color.[4]
-
Food Contact Materials: Tridodecyl phosphite is approved for use as an antioxidant in certain non-plasticized PVC polymers intended for contact with food, with specified limitations on its concentration.[3]
-
Lubricants and Oils: It can be incorporated into lubricant formulations as an antioxidant and an extreme pressure (EP) agent.[9]
-
Chemical Intermediate: Its reactivity makes it a useful intermediate for synthesizing more complex organophosphorus compounds.[2][19]
Safety, Handling, and Toxicology
Tridodecyl phosphite is an industrial chemical that requires careful handling. According to the Globally Harmonized System (GHS), it presents several hazards.
Hazard Identification
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[13][21] |
| Eye Irritation | H319 | Causes serious eye irritation.[13][21] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[5] |
| Aquatic Hazard | H400/H410 | Very toxic to aquatic life with long-lasting effects.[13] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles with side-shields, and appropriate protective clothing.[22][23][24] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[23][24]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[23][24]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[7][20] Keep away from heat, ignition sources, and incompatible materials like oxidizing agents.[7][20] Tridodecyl phosphite is sensitive to moisture and can hydrolyze, so storage under anhydrous conditions is necessary to maintain its efficacy.[4]
Conclusion
Tridodecyl phosphite is a cornerstone secondary antioxidant in the polymer industry. Its efficacy in decomposing hydroperoxides provides critical protection during high-temperature processing and extends the service life of finished products. While its performance can be surpassed by newer, more complex phosphites in highly demanding applications, its cost-effectiveness, low volatility, and proven track record ensure its continued relevance. A thorough understanding of its chemical properties, mechanism, and handling requirements is essential for its safe and effective application in scientific research and industrial formulation.
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